N-(5-Chloro-2-(trifluoromethyl)benzyl)ethanamine
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Overview
Description
N-(5-Chloro-2-(trifluoromethyl)benzyl)ethanamine: is an organic compound that features a benzyl group substituted with a chlorine atom and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Chloro-2-(trifluoromethyl)benzyl)ethanamine typically involves the reaction of 5-chloro-2-(trifluoromethyl)benzyl chloride with ethanamine. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(5-Chloro-2-(trifluoromethyl)benzyl)ethanamine can undergo oxidation reactions to form corresponding amine oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom or the trifluoromethyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products:
Oxidation: Amine oxides or other oxidized derivatives.
Reduction: Corresponding amines or reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(5-Chloro-2-(trifluoromethyl)benzyl)ethanamine is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of trifluoromethyl and chlorine substituents on biological activity. It may also serve as a precursor for the synthesis of biologically active compounds.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its unique chemical structure may impart desirable pharmacological properties.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, materials, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(5-Chloro-2-(trifluoromethyl)benzyl)ethanamine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The trifluoromethyl and chlorine substituents can influence the compound’s binding affinity and selectivity for these targets, thereby modulating its biological activity.
Comparison with Similar Compounds
2-(Trifluoromethyl)benzyl chloride: This compound is similar in structure but lacks the ethanamine group.
2-Chloro-5-(trifluoromethyl)benzyl alcohol: Similar structure with an alcohol group instead of ethanamine.
N’-(5-Chlorobenzofuran-2-carbonyl)-2-(trifluoromethyl)benzenesulfonohydrazide: A more complex compound with additional functional groups.
Uniqueness: N-(5-Chloro-2-(trifluoromethyl)benzyl)ethanamine is unique due to the presence of both chlorine and trifluoromethyl substituents on the benzyl group, combined with an ethanamine moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[[5-chloro-2-(trifluoromethyl)phenyl]methyl]ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClF3N/c1-2-15-6-7-5-8(11)3-4-9(7)10(12,13)14/h3-5,15H,2,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIALXSAQSYFGCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=C(C=CC(=C1)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3N |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.65 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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